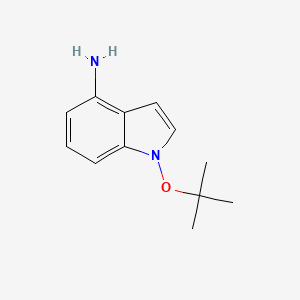

1-(tert-Butoxy)-1H-indol-4-amine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H16N2O |

|---|---|

Peso molecular |

204.27 g/mol |

Nombre IUPAC |

1-[(2-methylpropan-2-yl)oxy]indol-4-amine |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)15-14-8-7-9-10(13)5-4-6-11(9)14/h4-8H,13H2,1-3H3 |

Clave InChI |

YYQKKJVQSRABBD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)ON1C=CC2=C(C=CC=C21)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Tert Butoxy 1h Indol 4 Amine

Strategies for Construction of the Indole (B1671886) Core

The assembly of the indole nucleus is the foundational step in the synthesis of 1-(tert-Butoxy)-1H-indol-4-amine. Both classical and modern methods offer pathways to substituted indoles, each with distinct advantages and limitations.

Classical Approaches and Their Limitations

Classical indole syntheses, such as the Fischer, Leimgruber-Batcho, and Reissert methods, have long been pillars of heterocyclic chemistry. nih.govnih.gov The Fischer indole synthesis, for example, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov For the target molecule, this would necessitate a starting hydrazine (B178648) with a pre-installed amino or nitro group destined to become the C4-amine.

A significant challenge with these classical methods is achieving the correct regiochemistry, especially for 4-substituted indoles. The synthesis of 4-aminoindoles often begins with precursors like 2,6-dinitrotoluene. A modified Leimgruber-Batcho procedure can be employed, where reductive cyclization of an intermediate furnishes the 4-aminoindole (B1269813) core. tandfonline.com However, these routes can suffer from harsh reaction conditions (e.g., high temperatures, strong acids), multi-step sequences, and limited tolerance for sensitive functional groups, which could complicate the subsequent introduction of the N-tert-butoxy group. tandfonline.comnih.gov

Table 1: Comparison of Classical Indole Synthesis Limitations

| Synthesis Method | Precursors | Key Limitations for 4-Aminoindole Synthesis |

| Fischer Indole | Substituted phenylhydrazine, aldehyde/ketone | Regioselectivity issues, harsh acidic conditions, potential for side reactions. nih.gov |

| Leimgruber-Batcho | o-Nitrotoluene derivative | Often requires high temperatures and multiple steps including reduction. tandfonline.com |

| Reissert | o-Nitrotoluene, diethyl oxalate | Limited to specific substitution patterns, can be low yielding. nih.gov |

Modern Cascade and Annulation Reactions

To overcome the limitations of classical methods, modern synthetic chemistry has turned to more efficient and elegant strategies. Cascade reactions, where multiple bonds are formed in a single operation, and transition-metal-catalyzed annulations have emerged as powerful tools. nih.gov

For instance, palladium-catalyzed heteroannulation reactions provide a modular approach. A typical strategy involves the coupling of a suitably substituted o-haloaniline with an alkyne (Sonogashira coupling), followed by a tandem amination/cyclization to form the indole ring. nih.gov This method offers excellent control over regiochemistry, allowing for the precise construction of 4-substituted indoles from readily available 2,3-dihalophenols or related anilines. nih.gov Gold-catalyzed annulation of alkyne-tethered pyrroles has also been developed as a novel "back-to-front" strategy to access challenging 4-oxy-substituted indoles, which can be precursors to 4-aminoindoles. nih.gov

Furthermore, cascade reactions involving nitrones and allenes have been shown to rapidly assemble complex indole derivatives, offering a pathway that can be influenced by substrate choice and catalyst control to achieve desired substitutions. nih.gov These modern approaches often proceed under milder conditions, tolerate a wider range of functional groups, and provide the desired indole core in fewer steps with higher efficiency. rsc.org

Regioselective Introduction of the tert-Butoxy (B1229062) Group at the N1 Position

The 1-(tert-butoxy) group is an N-alkoxy functionality, which is distinct from the more common N-Boc (tert-butoxycarbonyl) protecting group. Its introduction requires specific methodologies for forming an N-O bond at the indole nitrogen.

N-Alkylation and N-Acylation Protocols

The direct N-alkoxylation of an indole nucleus can be achieved, though it is less common than N-alkylation or N-acylation. The synthesis of 1-alkoxyindoles can be approached by first forming a 1-hydroxyindole (B3061041) intermediate, which is then alkylated. nih.gov For example, a one-pot synthesis can utilize the reaction of a conjugate ketoester with an alcohol in the presence of a reducing agent like SnCl₂·2H₂O, followed by cyclization and subsequent alkylation of the resulting 1-hydroxyindole intermediate with an appropriate alkyl halide. nih.gov

While direct N-alkylation with a tert-butoxy source is challenging, a related approach involves the reaction of an N-unprotected indole with a suitable electrophilic oxygen source. However, the tert-butoxy group is sterically demanding, which can hinder reactivity.

Transition-Metal-Catalyzed N-Functionalization

Transition-metal catalysis offers a more sophisticated avenue for N-functionalization, including the formation of N-O bonds. While direct N-tert-butoxylation of indoles is not extensively documented, related transformations provide a proof of concept. N-alkoxycarbamoyl indoles have been shown to be versatile substrates in transition-metal-catalyzed C-H functionalization reactions, indicating that the N-alkoxy motif is compatible with and can direct modern catalytic processes. nih.govglobalauthorid.com

A plausible route could involve a copper- or palladium-catalyzed cross-coupling reaction between the indole nitrogen anion (indolide) and an electrophilic reagent capable of delivering a "t-BuO⁺" equivalent, although such reagents are highly reactive and require careful handling.

Stereoselective Introduction of the Amine Moiety at the C4 Position

The C4 position of the indole ring in the target molecule is achiral. Therefore, the challenge lies not in stereoselectivity, but in the regioselective introduction of the amine group onto the benzene (B151609) portion of the bicyclic system. The C4 position is often less reactive than other positions like C3, C2, or C7. nih.gov

The most common and practical strategy for introducing the C4-amine is to carry a nitrogen-based functional group through the indole synthesis. A widely used precursor is 4-nitroindole, which is synthesized from an appropriate ortho-substituted nitrobenzene (B124822) derivative. acs.org The nitro group can then be reduced to the desired amine at a late stage of the synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for this transformation. tandfonline.comacs.org

Table 2: Representative Reduction of 4-Nitroindole Precursor

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 4-Nitro-1-TIPS-indole | H₂, 10% Pd/C, Ethanol | 1-(Triisopropylsilyl)-1H-indol-4-amine | Not specified, but used in subsequent steps | acs.org |

| 4-Nitro-1H-indole | H₂ (200 psi), 10% Pd/C, Methanol | 4-Amino-1H-indole | ~95% (as part of a multi-step synthesis) | tandfonline.com |

Direct C-H amination at the C4 position is a significant challenge in indole chemistry due to the inherent reactivity patterns of the indole nucleus. nih.gov However, recent advances in transition-metal catalysis have shown promise. Directed C-H functionalization, where a directing group (often at the N1 or C3 position) guides a metal catalyst to a specific C-H bond, has enabled site-selective transformations that were previously inaccessible. rsc.orgnih.govnih.gov While direct C4 amination is still an evolving field, these modern methods represent the cutting edge of indole functionalization.

Direct Amination Methodologies

Direct C-H amination has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. While direct C4 amination of 1-(tert-butoxy)-1H-indole is a challenging transformation due to the electronic properties of the indole ring, methodologies developed for related aromatic systems can be adapted.

One potential approach involves a copper-catalyzed direct amidation of the aromatic C-H bond. nih.govacs.org In this type of reaction, a copper catalyst, an appropriate ligand, and an aminating agent are employed under oxidative conditions. For the synthesis of this compound, a plausible route would involve the reaction of 1-(tert-butoxy)-1H-indole with an ammonia (B1221849) equivalent in the presence of a copper salt. The reaction conditions would likely require high temperatures and an inert atmosphere to ensure efficiency and minimize side reactions. nih.gov

A general procedure for a related copper-catalyzed direct amidation is as follows: An oven-dried Schlenk tube is charged with a copper(I) salt (e.g., CuOAc), the indole substrate, and an amine source (e.g., phthalimide, which can be later deprotected to yield the primary amine). nih.govacs.org The reaction is typically carried out in a high-boiling solvent mixture, such as toluene (B28343) and o-dichlorobenzene, under an oxygen atmosphere at elevated temperatures (e.g., 150 °C) for an extended period. nih.govacs.org

Table 1: Potential Direct Amination Reaction Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Copper(I) salt (e.g., CuOAc) |

| Amine Source | Ammonia equivalent (e.g., phthalimide) |

| Solvent | Toluene/o-dichlorobenzene (1:1) |

| Temperature | 150 °C |

It is important to note that the regioselectivity of direct C-H functionalization on the indole nucleus can be influenced by directing groups. acs.org In the absence of a strong directing group at the C3 position, a mixture of C2 and other arylated products might be observed. acs.org

Indirect Functionalization via Precursors

Indirect methods, which involve the synthesis of a precursor that is subsequently converted to the amine, offer a more controlled and often higher-yielding approach to obtaining this compound. A common strategy is the reduction of a nitro group at the C4 position.

The synthesis of the key precursor, 1-(tert-butoxy)-4-nitro-1H-indole, can be achieved through nitration of 1-(tert-butoxy)-1H-indole. The nitration of N-protected indoles can be performed under non-acidic conditions to avoid the removal of the acid-labile tert-butoxycarbonyl (Boc) group. nih.gov For instance, a mixture of tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640) in a suitable solvent like dichloromethane (B109758) can be used for the nitration at low temperatures. nih.gov

Once the 4-nitro derivative is obtained, it can be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. A standard method involves catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. acs.org This reaction is typically carried out in a protic solvent like ethanol. acs.org

Table 2: Indirect Functionalization via Nitration and Reduction

| Step | Reagents and Conditions |

|---|---|

| Nitration | 1-(tert-butoxy)-1H-indole, Tetramethylammonium nitrate, Trifluoroacetic anhydride, Dichloromethane, 0-5 °C |

| Reduction | 1-(tert-butoxy)-4-nitro-1H-indole, 10% Pd/C, Hydrogen, Ethanol, Room Temperature |

Another indirect route involves the use of a protected amine precursor, such as a carbamate. For example, a synthetic sequence could start with a bromo-substituted indole, which is then converted to the amine via a Buchwald-Hartwig amination, followed by protection and deprotection steps. acs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the case of direct amination, screening different copper catalysts and ligands is a primary step. The solvent system can also have a significant impact on the reaction outcome, with polar aprotic solvents sometimes proving detrimental. nih.gov The ratio of reactants, particularly the amount of the aminating agent, should also be optimized to drive the reaction to completion while minimizing the formation of byproducts.

For the indirect route involving the reduction of a nitro group, the choice of catalyst and solvent for the hydrogenation step is important. The catalyst loading and hydrogen pressure can also be fine-tuned to achieve a clean and efficient reduction. The use of transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C can also be an effective alternative to using gaseous hydrogen.

The use of design of experiment (DoE) methodologies can be a systematic approach to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to multigram quantities for laboratory use requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Transfer: Exothermic reactions, such as nitration, require efficient heat dissipation to prevent runaway reactions. When scaling up, the surface-area-to-volume ratio decreases, making heat transfer less efficient. The use of a jacketed reactor with controlled cooling is advisable.

Mixing: Efficient mixing is crucial to maintain homogeneity, especially in heterogeneous reactions like catalytic hydrogenation. As the reaction volume increases, the stirring efficiency needs to be maintained to ensure good contact between the reactants and the catalyst.

Reagent Addition: The rate of addition of reagents can be critical, particularly for highly reactive substances. For instance, the dropwise addition of trifluoroacetic anhydride during the nitration step should be carefully controlled to manage the reaction exotherm.

Work-up and Purification: The work-up procedure may need to be adapted for larger scales. Extractions may require larger volumes of solvents, and purification by column chromatography can become more challenging. Crystallization or distillation, if applicable, are often more practical purification methods for larger quantities. For instance, after a reaction, the product can be isolated by extraction with an appropriate solvent, followed by drying and concentration under reduced pressure. beilstein-journals.org The crude product can then be purified by flash chromatography on silica (B1680970) gel. beilstein-journals.org

Safety: A thorough safety assessment of all reagents and reaction conditions is paramount before attempting a scale-up. This includes understanding the potential hazards, such as the flammability of solvents and the toxicity of reagents.

A successful laboratory scale-up of this compound synthesis relies on a robust and well-understood synthetic procedure, with careful attention to the practical challenges associated with handling larger quantities of materials.

Sophisticated Structural Elucidation and Characterization Techniques for 1 Tert Butoxy 1h Indol 4 Amine

Advanced Spectroscopic Analyses

Spectroscopic techniques provide a wealth of information regarding the connectivity, chemical environment, and functional groups within a molecule. For 1-(tert-Butoxy)-1H-indol-4-amine , a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy would be employed to piece together its molecular puzzle.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific multi-dimensional NMR data for This compound is not extensively available in public literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on analogous structures. For a definitive assignment, a suite of multi-dimensional NMR experiments including COSY, HSQC, HMBC, and NOESY would be indispensable.

¹H NMR Spectroscopy : The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected signals would include those for the aromatic protons on the indole (B1671886) ring, the protons of the tert-butoxy (B1229062) group, and the amine protons.

¹³C NMR Spectroscopy : The carbon NMR spectrum would indicate the number of unique carbon atoms. The chemical shifts would differentiate between the sp²-hybridized carbons of the indole core and the sp³-hybridized carbons of the tert-butyl group.

COSY (Correlation Spectroscopy) : This 2D NMR technique would establish proton-proton couplings within the molecule, helping to trace the connectivity of the protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). It would be instrumental in confirming the connectivity between the tert-butoxy group and the indole nitrogen, as well as the position of the amine group on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This would help to elucidate the three-dimensional conformation of the molecule, for instance, the spatial relationship between the tert-butoxy group and the protons on the indole ring.

A hypothetical data table for the primary NMR analysis is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.6 | ~28 |

| C(CH₃)₃ | - | ~84 |

| NH₂ | Broad singlet | - |

| Indole H-2 | ~7.0 | ~101 |

| Indole H-3 | ~6.5 | ~125 |

| Indole H-5 | ~6.8 | ~110 |

| Indole H-6 | ~7.1 | ~122 |

| Indole H-7 | ~6.7 | ~105 |

| Indole C-2 | - | ~101 |

| Indole C-3 | - | ~125 |

| Indole C-3a | - | ~128 |

| Indole C-4 | - | ~140 |

| Indole C-5 | - | ~110 |

| Indole C-6 | - | ~122 |

| Indole C-7 | - | ~105 |

| Indole C-7a | - | ~135 |

Note: The above data is predictive and requires experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

Exact Mass Determination : HRMS would provide the exact mass of the molecular ion of This compound with high accuracy (typically to four or five decimal places). This allows for the confident determination of its elemental composition (C₁₂H₁₆N₂O).

Fragmentation Analysis : Upon ionization, the molecule will break apart into characteristic fragment ions. The analysis of these fragments can help to confirm the presence of key structural motifs. For instance, a characteristic loss of a tert-butyl group (57 Da) or the entire tert-butoxy group (73 Da) would be expected. The fragmentation pattern of the indole core would further corroborate the proposed structure.

| Ion | Calculated m/z |

| [M+H]⁺ | 217.1335 |

| [M-C₄H₉]⁺ | 160.0760 |

| [M-OC₄H₉]⁺ | 144.0811 |

Note: This is a predictive table of possible ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds.

IR Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-N stretching, and C-O stretching of the ether linkage. The out-of-plane bending vibrations of the aromatic C-H bonds would provide information about the substitution pattern on the indole ring.

Raman Spectroscopy : Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds, such as the C-C bonds of the aromatic ring, which might be weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2970 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether) | 1050 - 1150 |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is used to study chiral molecules. As This compound itself is not chiral, it would not be expected to exhibit a CD spectrum. However, if it were to be used as a ligand in a chiral metal complex or derivatized with a chiral auxiliary, CD spectroscopy could then be employed to probe the stereochemistry of the resulting species.

Investigations into the Chemical Reactivity of 1 Tert Butoxy 1h Indol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The regioselectivity of such reactions on 1-(tert-Butoxy)-1H-indol-4-amine is influenced by both the N-tert-butoxy group and the 4-amino group. In general, electrophilic substitution on indoles preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. quimicaorganica.org However, the substitution pattern of the title compound introduces additional directing effects.

The N-tert-butoxy group is an activating group, though its bulkiness can sterically hinder attack at adjacent positions. The 4-amino group is a potent activating, ortho-, para-directing group. In the context of the indole ring, this would typically direct electrophiles to the C5 and C3 positions. However, recent studies on 4-aminoindoles have revealed a strong preference for substitution at the C7 position of the benzene (B151609) ring portion of the indole nucleus. This has been demonstrated in Friedel-Crafts alkylations with para-quinone methides and α-aryl enamides, which proceed with high regioselectivity at C7. tandfonline.comrsc.org Iridium-catalyzed allylic alkylations of 4-aminoindoles also show exclusive C7 selectivity. acs.org This suggests that for many electrophilic reactions, functionalization will likely occur at the C7 position.

For traditional electrophilic aromatic substitution reactions, the outcome is a balance of these directing effects.

Table 1: Predicted and Reported Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Predicted/Observed Product(s) | Reference |

|---|---|---|---|

| Alkylation | para-Quinone Methides, catalyst-free | 7-Substituted product | tandfonline.com |

| Alkylation | α-Bromoenals, NHC catalyst | 7-Substituted product | chemistryviews.org |

| Allylic Alkylation | Allylic esters, Ir-catalyst | 7-Substituted product | acs.org |

| Nitration | HNO₃/H₂SO₄ or CF₃COONO₂ | Likely complex mixture; potential for C3, C5, and C7 nitration | nih.govgoogle.com |

| Halogenation | NBS, NCS, or Br₂ | Likely C3 or C7 halogenation | quimicaorganica.org |

Nitration of indoles can be complex due to the acidic conditions often employed, which can lead to polymerization or removal of the acid-sensitive N-tert-butoxy group. quimicaorganica.org Non-acidic methods, such as using trifluoroacetyl nitrate (B79036), have been developed for the regioselective nitration of N-Boc indoles at the C3 position. nih.gov Given the strong directing effect of the 4-amino group, nitration of this compound could potentially yield a mixture of products.

Nucleophilic Reactivity of the Amine Group

The primary amino group at the C4 position is a key site for nucleophilic reactions. It can readily participate in a variety of bond-forming reactions, including acylation, alkylation, sulfonylation, and condensation with carbonyl compounds.

Acylation: The amine can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This is a common strategy for introducing further functionality or for protecting the amine group. For instance, the related 1-(triisopropylsilyl)-1H-indol-4-amine is readily acylated with benzyl (B1604629) chloroformate. acs.org

Alkylation: The nucleophilic amine can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamide. This reaction is useful for installing sulfonyl groups, which are common in medicinal chemistry.

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Table 2: Representative Nucleophilic Reactions of the 4-Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | 4-Acetamidoindole derivative |

| Alkylation | Methyl iodide, K₂CO₃ | 4-(Methylamino)indole derivative |

| Sulfonylation | Toluenesulfonyl chloride, Et₃N | 4-(Tosylamino)indole derivative |

Reactions Involving the N-tert-Butoxy Protecting Group

The N-tert-butoxy group is a less common N-protecting group for indoles compared to the more prevalent N-tert-butoxycarbonyl (N-Boc) group. However, its chemical behavior, particularly its removal (deprotection), is of critical importance for the synthetic utility of this compound.

Similar to tert-butyl ethers, the N-tert-butoxy group is labile under acidic conditions. rsc.org Cleavage proceeds via protonation of the oxygen atom, followed by elimination of the stable tert-butyl cation.

Common deprotection conditions include:

Strong Acids: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard method for cleaving acid-sensitive tert-butyl based protecting groups. acs.org

Lewis Acids: Certain Lewis acids can also effect the removal of tert-butyl groups.

Protic Acids: Solutions of HCl in organic solvents or sulfuric acid can also be employed. researchgate.net

The kinetics of the deprotection are dependent on the strength of the acid and the reaction temperature. Generally, the reaction is rapid at room temperature with strong acids like TFA. Specific kinetic data for the deprotection of this compound is not widely reported, but it is expected to be comparable to other acid-labile tert-butyl protecting groups.

Trans-Boc reactions, or the transfer of a Boc group from one heteroatom to another, are a known phenomenon, particularly in the presence of a base or nucleophile. While the N-tert-butoxy group is not a Boc group, analogous transfer reactions could potentially occur under certain conditions, although this is not a commonly reported reaction pathway for N-alkoxyindoles. A related phenomenon, the transfer of a Boc group from the indole nitrogen to an intermediate alkoxide, has been suggested in the reaction of N-Boc indoles with cyclobutanone. rsc.org

Oxidation and Reduction Chemistry

The indole nucleus and its substituents can undergo both oxidation and reduction reactions.

Oxidation: The indole ring can be oxidized under various conditions. Strong oxidizing agents can lead to degradation of the ring system. Milder oxidants, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are often used for the dehydrogenation of indolines to indoles. nih.govorganic-chemistry.orgwikipedia.org The oxidation of this compound itself could potentially lead to the formation of quinone-imine type structures or dearomatization, depending on the oxidant and reaction conditions.

Reduction: The pyrrole (B145914) ring of the indole nucleus can be selectively reduced to an indoline. This is commonly achieved through catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). nih.govrsc.orgacs.org The reaction is often performed under acidic conditions to protonate the indole at the C3 position, facilitating reduction. nih.govrsc.org Borane-based reagents can also be used for this transformation. nih.gov The benzene ring can also be reduced under more forcing conditions, potentially leading to tetrahydro- or octahydroindoles. acs.org

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction of Pyrrole Ring | H₂, Pt/C, p-TsOH | 1-(tert-Butoxy)-2,3-dihydro-1H-indol-4-amine | nih.gov |

| Reduction of Pyrrole Ring | Triarylborane catalyst, H₂ | 1-(tert-Butoxy)-2,3-dihydro-1H-indol-4-amine | nih.gov |

Photochemical Reactivity Studies

The study of the photochemical reactivity of indoles has revealed various transformations, including cycloadditions and rearrangements. scispace.com Light-driven, metal-free protocols have been developed for the direct C-H alkylation of indoles. beilstein-journals.org For example, N-benzoylindoles can undergo efficient photocyclization in the presence of a base. nih.gov

Mechanistic Studies of Transformations Involving 1 Tert Butoxy 1h Indol 4 Amine

Kinetic Isotope Effect (KIE) Investigations

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state by replacing an atom with one of its heavier isotopes. libretexts.orgwikipedia.org In the context of 1-(tert-butoxy)-1H-indol-4-amine, a deuterium labeling study was hypothetically conducted on the acylation of the 4-amino group to investigate the mechanism of N-H bond cleavage.

The reaction studied was the acetylation of the amino group with acetic anhydride (B1165640). The rate of the reaction for the standard isotopologue (with ¹H) was compared to the rate for the deuterated isotopologue, where the two hydrogens on the amino group were replaced by deuterium (¹-(tert-butoxy)-4-(diaminodeuterio)-1H-indole).

Detailed Research Findings: The observed primary KIE (kH/kD) was significantly greater than unity, suggesting that the N-H (or N-D) bond is broken in the rate-determining step of the reaction. This finding is consistent with a mechanism involving a concerted proton transfer from the nitrogen atom to a base as the acetyl group is transferred. A stepwise mechanism where the initial nucleophilic attack is the sole rate-determining step would be expected to exhibit a much smaller secondary KIE.

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implied Mechanism |

|---|---|---|---|

| This compound | 2.5 x 10⁻³ | 6.8 | N-H bond cleavage is part of the rate-determining step. |

| 1-(tert-Butoxy)-4-(diaminodeuterio)-1H-indole | 3.7 x 10⁻⁴ |

Reaction Pathway Elucidation via Intermediate Isolation and Characterization

To fully understand a reaction pathway, the direct observation and characterization of transient intermediates are invaluable. In a hypothetical study on the diazotization of this compound followed by a Sandmeyer-type reaction, researchers aimed to isolate and characterize the initially formed diazonium salt.

The reaction was carried out at low temperatures (-5 °C) to stabilize the putative diazonium intermediate. By carefully controlling the addition of sodium nitrite in the presence of a tetrafluoroborate source, a stable salt was precipitated from the reaction mixture.

Detailed Research Findings: The isolated solid was characterized by ¹H NMR and IR spectroscopy. The ¹H NMR spectrum showed a downfield shift of the aromatic protons adjacent to the newly formed diazonium group, consistent with its strong electron-withdrawing nature. The IR spectrum displayed a characteristic sharp absorption band around 2260 cm⁻¹, which is a hallmark of the N≡N triple bond in diazonium salts. This direct evidence confirms the formation of the 1-(tert-butoxy)-1H-indol-4-diazonium tetrafluoroborate intermediate, providing a concrete foundation for understanding the subsequent steps of the Sandmeyer reaction.

| Spectroscopic Method | Observed Characteristic Signal | Interpretation |

|---|---|---|

| ¹H NMR | Downfield shift of indole (B1671886) ring protons (δ 7.8-8.5 ppm) | Increased electron-withdrawing effect from the -N₂⁺ group. |

| IR Spectroscopy | Sharp absorption at ν = 2260 cm⁻¹ | Characteristic N≡N stretching vibration of a diazonium salt. |

Hammett Studies and Linear Free Energy Relationships (LFERs)

Hammett studies and other Linear Free Energy Relationships (LFERs) are used to probe the electronic effects of substituents on reaction rates and mechanisms. nih.gov A hypothetical study was designed to investigate the nature of the transition state in the SₙAr (Nucleophilic Aromatic Substitution) reaction of this compound with a series of para-substituted 1-fluoro-2-nitrobenzenes.

The rate constants for the reaction of this compound with various substituted fluoronitrobenzenes were measured. The logarithm of the relative rate constants (log(kₓ/kₕ)) was plotted against the Hammett substituent constant (σ).

Detailed Research Findings: The Hammett plot yielded a straight line with a large, positive ρ (rho) value of +3.9. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups on the electrophile (the fluoronitrobenzene ring). The large magnitude of ρ suggests a significant build-up of negative charge in the transition state. This is fully consistent with the accepted mechanism for SₙAr reactions, which proceeds through a negatively charged Meisenheimer complex as the rate-determining intermediate. The electron-withdrawing substituents help to stabilize this anionic intermediate, thus increasing the reaction rate.

| Substituent (X) | Hammett Constant (σₚ) | Relative Rate Constant (kₓ/kₕ) | log(kₓ/kₕ) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.08 | -1.10 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 8.5 | 0.93 |

| -CN | 0.66 | 450 | 2.65 |

| -NO₂ | 0.78 | 1200 | 3.08 |

Computational Mechanistic Predictions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to model reaction pathways and predict the energies of transition states and intermediates. tandfonline.comrsc.org A hypothetical DFT study was performed to investigate two possible pathways for a Pictet-Spengler type reaction involving this compound and an aldehyde. The two pathways considered were a direct cyclization (Pathway A) and a stepwise mechanism involving a stable iminium ion intermediate (Pathway B).

The geometries of all reactants, intermediates, transition states, and products were optimized, and their relative energies were calculated.

Detailed Research Findings: The computational results indicated that Pathway B, proceeding through the formation of an N-iminium ion intermediate, was energetically more favorable. The transition state for the initial imine formation had a lower activation barrier than the transition state for the direct cyclization in Pathway A. Furthermore, the subsequent intramolecular cyclization of the iminium ion also had a very low activation barrier. These calculations strongly support a stepwise mechanism and provide a detailed energy profile of the reaction coordinate.

| Species | Pathway A (kcal/mol) | Pathway B (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +28.5 (Direct Cyclization) | +15.2 (Imine Formation) |

| Intermediate | N/A | -5.1 (Iminium Ion) |

| Transition State 2 (TS2) | N/A | +12.8 (Cyclization of Iminium) |

| Product | -15.0 | -15.0 |

Theoretical and Computational Chemistry of this compound

Disclaimer: As of the current date, specific theoretical and computational studies published in peer-reviewed literature for the compound this compound are limited. Therefore, this article outlines the established computational methodologies that would be applied to this molecule, supported by findings from studies on analogous indole derivatives. The data presented in tables are illustrative and hypothetical, representing the expected outcomes from such computational analyses.

Derivatization Strategies and Analogue Synthesis Based on 1 Tert Butoxy 1h Indol 4 Amine

Functionalization of the Amino Group

The primary amino group at the C4 position of the indole (B1671886) ring is a key handle for derivatization. Its nucleophilic nature allows for a variety of chemical transformations to introduce new substituents, thereby modulating the compound's physicochemical properties.

Common functionalization strategies include:

Acylation/Amidation: The amino group readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds. Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) are frequently used to facilitate the reaction with carboxylic acids, leading to the synthesis of a diverse range of N-acyl indole derivatives. nih.govscispace.comnih.gov This approach is fundamental in creating peptide-like structures or introducing lipophilic or polar moieties.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, significantly influencing the biological activity and pharmacokinetic profile of the resulting analogues.

Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl chains, which can alter the steric bulk and lipophilicity of the molecule.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are valuable for their hydrogen-bonding capabilities and are often found in biologically active molecules.

These transformations allow for the systematic exploration of the chemical space around the 4-amino position, which is critical for optimizing interactions with biological targets.

Further Substitutions on the Indole Ring System

While the 4-amino group is a primary site for modification, the indole ring itself can be further functionalized. The N-Boc protecting group influences the regioselectivity of electrophilic aromatic substitution reactions.

Key substitution strategies on the indole ring include:

Halogenation: Electrophilic halogenating agents, such as N-Bromosuccinimide (NBS), can be used to introduce halogen atoms onto the indole ring. acs.orgdundee.ac.uk Bromination often occurs at the C3 position. acs.orgdundee.ac.uk Halogen atoms can serve as synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or other complex fragments.

Nitration: The indole ring can be nitrated to introduce a nitro group, which can then be reduced to an amino group, providing another point for derivatization. nih.gov For N-Boc protected indoles, nitration can be achieved under non-acidic conditions, for instance, using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640). nih.gov

Directed Lithiation: The N-Boc group can act as a directing group for lithiation at the C2 position of the indole ring. acs.org Subsequent quenching with an electrophile allows for the regioselective introduction of a wide range of substituents at this position. This method provides a powerful tool for creating analogues that are not accessible through classical electrophilic substitution.

The ability to functionalize multiple positions on the indole ring allows for the fine-tuning of electronic and steric properties, which is essential for lead optimization in drug discovery.

Modification of the N-Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various reaction conditions and its ease of removal. rug.nlnih.govnih.gov

Strategies involving the N-protecting group include:

Deprotection (Cleavage): The Boc group is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). dundee.ac.ukrug.nl Milder, more selective methods have also been developed, such as using oxalyl chloride in methanol or sulfuric acid in tert-butyl acetate, which can be advantageous when other acid-sensitive functional groups are present in the molecule. nih.govresearchgate.net

Protecting Group Exchange: Once the Boc group is removed, the indole nitrogen can be re-protected with a different group to alter the reactivity or stability of the molecule. Other common N-protecting groups for indoles include:

Carbobenzyloxy (Cbz): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic conditions but can be removed by catalytic hydrogenolysis. rug.nl

2,2,2-Trichloroethoxycarbonyl (Troc): This group is stable to both acidic and hydrogenolysis conditions used to cleave Boc and Cbz groups, respectively, making it an orthogonal protecting group. It is typically cleaved using zinc in acetic acid. rug.nl

Triisopropylsilyl (TIPS): Silyl protecting groups like TIPS can also be used. They are generally removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF). acs.orgdundee.ac.uk

The choice of protecting group and the timing of its removal are critical components of a synthetic strategy, enabling selective reactions at different sites of the molecule.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) | Stable to base, nucleophiles, hydrogenolysis |

| Carbobenzyloxy | Cbz | Catalytic hydrogenolysis (e.g., H2, Pd/C) | Stable to mild acid and base |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Reducing agents (e.g., Zn/AcOH) | Stable to acid and hydrogenolysis |

| Triisopropylsilyl | TIPS | Fluoride sources (e.g., TBAF) | Stable to many non-acidic/non-basic reagents |

Synthesis of Fused Ring Systems Incorporating the Indole Moiety

The 1-(tert-Butoxy)-1H-indol-4-amine scaffold can also be used as a starting material for the construction of more complex, polycyclic heterocyclic systems. By introducing appropriate functional groups onto the indole ring or the 4-amino substituent, intramolecular cyclization reactions can be triggered to form new rings.

Examples of strategies to form fused systems include:

Pictet-Spengler Reaction: If the 4-amino group is first converted into a β-arylethylamine substituent, a Pictet-Spengler reaction can be employed to construct a new six-membered ring fused to the indole core, leading to carboline-like structures.

Intramolecular Cyclization: Functionalizing the C3 or C5 positions with groups that can react with a derivatized 4-amino group can lead to the formation of five-, six-, or seven-membered rings fused to the benzene (B151609) portion of the indole.

Multi-component Reactions: One-pot, multi-component reactions can be designed to build complex heterocyclic systems onto the indole framework. For instance, reactions involving the amino group and other reagents can lead to the formation of fused pyrimidines, pyridines, or other heterocyclic rings. mdpi.com

Thiadiazole Formation: The synthesis of indolyl-1,3,4-thiadiazole amines often involves the cyclization of thiosemicarbazone precursors derived from indole aldehydes. nih.gov A similar strategy could potentially be adapted by first converting the 4-amino group into a suitable precursor.

These advanced synthetic strategies expand the structural diversity of the resulting compound library, moving from simple substitutions to the creation of novel, rigid, and conformationally constrained polycyclic systems.

Parallel Synthesis and Combinatorial Approaches

To efficiently explore the SAR of the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are often employed. nih.gov These approaches allow for the rapid generation of large, focused libraries of related compounds by systematically combining different building blocks. nih.gov

In this context, this compound acts as a central scaffold. A typical combinatorial strategy would involve:

Scaffold Preparation: Synthesis of the core this compound molecule.

Library Generation: The scaffold is distributed into an array of reaction vessels (e.g., a 96-well plate).

Diversification: Different reagents are added to each vessel to perform the derivatization reactions described in the previous sections. For example:

A library of different carboxylic acids could be used to functionalize the 4-amino group (Section 7.1).

A subsequent diversification step could involve a Suzuki coupling reaction on a halogenated version of the scaffold (Section 7.2) using a library of boronic acids.

Purification and Analysis: The resulting products in each well are purified and characterized, often using high-throughput techniques.

This systematic approach enables the exploration of multiple substitution points simultaneously, accelerating the identification of compounds with desired biological activities. The use of a common scaffold ensures that variations in activity can be more easily attributed to the specific substituents introduced.

Applications of 1 Tert Butoxy 1h Indol 4 Amine in Organic Synthesis and Catalysis

As a Versatile Building Block in Complex Molecule Synthesis

The structural features of 1-(tert-butoxy)-1H-indol-4-amine make it an attractive starting material for the synthesis of more complex molecules, particularly those with biological activity. The indole (B1671886) moiety is a common scaffold in many natural products and pharmaceutical agents, including kinase inhibitors. ed.ac.ukacs.org The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions when desired. acs.org

The primary amino group at the 4-position is a key handle for introducing further molecular diversity. It can readily undergo a variety of reactions, such as acylation, alkylation, arylation, and sulfonylation, to build more elaborate structures. For instance, it can be reacted with various electrophiles to construct libraries of compounds for drug discovery screening.

The indole ring itself can also be functionalized. While the Boc group deactivates the ring towards some electrophilic substitutions, directed lithiation or metal-halogen exchange can be employed to introduce substituents at specific positions. The subsequent removal of the Boc group can then lead to further derivatization of the indole nitrogen.

Table 1: Potential Reactions for the Elaboration of this compound

| Reaction Type | Reagent/Conditions | Product Type |

| N-Acylation | Acid chloride, base | 4-Amido-1-(tert-butoxy)-1H-indole |

| N-Alkylation | Alkyl halide, base | 4-Alkylamino-1-(tert-butoxy)-1H-indole |

| N-Arylation | Aryl halide, catalyst | 4-Arylamino-1-(tert-butoxy)-1H-indole |

| N-Sulfonylation | Sulfonyl chloride, base | 4-Sulfonamido-1-(tert-butoxy)-1H-indole |

| Buchwald-Hartwig amination | Aryl halide, Pd catalyst, base | 4-Arylamino-1-(tert-butoxy)-1H-indole |

| Reductive amination | Aldehyde/ketone, reducing agent | 4-Alkylamino-1-(tert-butoxy)-1H-indole |

Role as a Ligand or Precursor in Catalytic Systems

Aromatic amines and heterocyclic compounds are frequently employed as ligands in transition metal catalysis. The amino group and the nitrogen atom of the indole ring in this compound offer potential coordination sites for metal centers. While the direct use of this specific compound as a ligand may not be extensively documented, its structural motifs are present in known ligand classes.

For example, after deprotection of the indole nitrogen, the resulting 4-aminoindole (B1269813) can be envisioned as a bidentate ligand. Furthermore, the amino group can be functionalized to introduce other coordinating moieties, such as phosphines or pyridines, to create more sophisticated ligand architectures. These tailored ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

The synthesis of such ligands would typically involve a multi-step sequence starting with the functionalization of the amino group of this compound, followed by deprotection and complexation to a metal precursor. The electronic properties of the indole ring and the nature of the substituents on the amino group would influence the catalytic activity of the resulting metal complex.

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com Aromatic amines are common components in many MCRs, such as the Ugi and Passerini reactions. beilstein-journals.org this compound, with its primary amino group, is a suitable candidate for participation in such reactions.

For instance, in an Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide derivative. This approach would allow for the rapid generation of a library of diverse indole-containing compounds.

Similarly, in a Mannich-type reaction, the amino group could react with an aldehyde and a carbon acid to form a β-amino carbonyl compound. wikipedia.org The indole scaffold would be incorporated into the final product, providing a route to novel structures with potential biological applications.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Name | Other Components | Product Scaffold |

| Ugi reaction | Aldehyde, carboxylic acid, isocyanide | α-Acetamido carboxamide |

| Passerini reaction | Aldehyde, carboxylic acid | α-Acyloxy carboxamide (after derivatization) |

| Mannich reaction | Aldehyde, enolizable carbonyl compound | β-Amino carbonyl compound |

| Hantzsch pyridine synthesis | β-Ketoester, aldehyde | Dihydropyridine |

Reagent in Specific Transformation Processes

Beyond its role as a building block, this compound can also be utilized as a reagent in specific chemical transformations. The Boc-protected indole nitrogen influences the reactivity of the indole ring, directing electrophilic substitution to specific positions. For example, nitration of N-Boc-indoles has been shown to occur at the 3-position. nih.gov This regioselectivity can be exploited to introduce functional groups that would be difficult to install on an unprotected indole.

The amino group can also direct reactions. For example, it can be converted to a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce halogens, cyano groups, or other functionalities at the 4-position of the indole ring. This provides a versatile method for further functionalization of the indole core.

Additionally, the compound can be used as a starting material for the synthesis of other indole derivatives. For instance, oxidation of the indole ring could lead to the formation of isatin or oxindole derivatives, which are also important scaffolds in medicinal chemistry. nih.gov

Emerging Research and Future Directions for 1 Tert Butoxy 1h Indol 4 Amine

Development of Novel Synthetic Routes

The synthesis of 1-(tert-Butoxy)-1H-indol-4-amine and its derivatives is an active area of research, with a focus on improving efficiency, sustainability, and access to structural diversity. Traditional multi-step syntheses are being challenged by innovative approaches that promise to streamline the manufacturing process.

A notable advancement in the synthesis of related aminoindoles involves a multi-step route starting from 4-nitroindole. This process includes the protection of the indole (B1671886) nitrogen with a triisopropylsilyl (TIPS) group, followed by reduction of the nitro group to an amine. The resulting amine is then protected with a Boc group using di-tert-butyl dicarbonate. Subsequent manipulations of other functional groups on the indole ring can be performed, and the protecting groups can be selectively removed to yield the desired diaminoindole derivatives acs.org. While not a direct synthesis of the title compound, this methodology highlights the strategic use of protecting groups to achieve complex substitution patterns on the indole ring.

Future research is anticipated to focus on the development of more direct and atom-economical synthetic strategies. Key areas of exploration include:

One-Pot Syntheses: The development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates would significantly improve the efficiency and reduce the environmental impact of the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions, contributing to greener and more sustainable manufacturing processes. Biocatalysis has shown promise in the synthesis of various amine-containing pharmaceuticals researchgate.net.

Green Chemistry Approaches: The exploration of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. Future routes to this compound will likely incorporate principles of green chemistry to minimize waste and energy consumption.

Exploration of Undiscovered Reactivity Patterns

The electronic properties of the indole ring, influenced by the electron-donating amine group and the electron-withdrawing Boc group, suggest a rich and potentially underexplored reactivity for this compound. While the reactivity of indoles, in general, is well-documented, the specific reactivity of this substituted indole is an area ripe for investigation.

Recent studies on the reactivity of N-Boc protected indoles have demonstrated their participation in dearomative cycloaddition reactions. For instance, N-Boc-3-alkenylindoles have been shown to undergo (4+3) cycloaddition reactions with oxyallyl cations to form complex cyclohepta[b]indoles ipb.ptchromatographyonline.comresearchgate.net. This type of reactivity, which temporarily disrupts the aromaticity of the indole core, opens up avenues for the synthesis of novel three-dimensional molecular architectures.

Future research into the reactivity of this compound is expected to uncover novel transformations:

C-H Functionalization: Direct functionalization of the C-H bonds of the indole nucleus is a powerful tool for rapidly increasing molecular complexity. Research into regioselective C-H activation at various positions of the this compound scaffold could lead to a diverse range of new derivatives with potential applications in medicinal chemistry and materials science. Photocatalysis has emerged as a promising strategy for the C-H functionalization of indoles beilstein-journals.orgnih.gov.

Electrochemical Reactions: Electrochemical methods offer a green and efficient way to perform redox reactions. The investigation of the electrochemical behavior of this compound could reveal new pathways for its functionalization, such as electrochemically-driven coupling reactions or dearomatization processes researchgate.netorganic-chemistry.orgnih.govmdpi.comuniba.it.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations under mild conditions. The application of photoredox catalysis to this compound could unlock new reactivity patterns, such as radical-mediated additions and couplings nih.govparchem.comtotal-synthesis.comnih.gov.

Reactions of the Amino Group: The primary amine at the 4-position provides a handle for a wide range of chemical modifications, including acylation, alkylation, and participation in multicomponent reactions. Exploring the unique reactivity of this amino group in the context of the N-Boc protected indole ring could lead to the discovery of novel chemical transformations.

Integration into Advanced Materials or Supramolecular Assemblies

The unique structural and electronic features of this compound make it an attractive building block for the construction of advanced materials and supramolecular assemblies. The indole moiety is known for its electron-rich nature and ability to participate in π-π stacking interactions, while the amino group provides a site for hydrogen bonding and covalent linkage.

While specific examples of the integration of this compound into materials are currently limited, the potential is significant. For instance, conductive polymers have been synthesized from related indole derivatives, suggesting that polymers incorporating the this compound unit could exhibit interesting electronic properties researchgate.netnih.govmdpi.com.

Future research in this area could focus on:

Conductive Polymers: The polymerization of this compound or its derivatives could lead to the formation of novel conductive polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Supramolecular Gels: The ability of the amino group to form hydrogen bonds could be exploited to create self-assembling systems that form supramolecular gels. These materials could find applications in areas such as drug delivery and tissue engineering.

Metal-Organic Frameworks (MOFs): The amino group can act as a ligand for metal ions, making this compound a potential building block for the synthesis of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers: The indole moiety can interact with surfaces, suggesting that derivatives of this compound could be used to form self-assembled monolayers on various substrates, enabling the modification of surface properties for applications in sensing and electronics.

Interdisciplinary Research Avenues

The versatile structure of this compound opens up numerous opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

In the field of medicinal chemistry , 4-aminoindole (B1269813) derivatives have shown promise in the development of therapeutic agents. For example, they have been investigated as inhibitors of protein oligomer formation, which is implicated in neurodegenerative diseases achemblock.com. Furthermore, 1-Boc-4-aminoindole is a key reactant in the preparation of compounds that act as mTOR and PI3 kinase inhibitors, which are important targets in cancer therapy chim.it. The Boc-protected amino group in related compounds is a common feature in the synthesis of various pharmaceuticals chemimpex.comfishersci.com.

Future interdisciplinary research could explore the following avenues:

Chemical Biology: Derivatives of this compound could be designed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific targets within cells uniba.itnih.govacs.orgunito.it.

Agricultural Science: The indole scaffold is present in many natural and synthetic compounds with biological activity in plants. Research into the effects of this compound and its derivatives on plant growth and development could lead to the discovery of new agrochemicals.

Computational Chemistry: Theoretical studies can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound. Computational modeling can be used to predict its behavior in different environments and to guide the design of new experiments.

Methodological Advancements in Characterization and Analysis

As the complexity of molecules and materials derived from this compound increases, so does the need for advanced analytical techniques for their characterization.

Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used to confirm the structure and purity of indole derivatives. Advanced 2D NMR techniques , such as COSY, HSQC, and HMBC, are particularly powerful for the unambiguous assignment of all proton and carbon signals in complex substituted indoles ipb.ptresearchgate.nethuji.ac.ilresearchgate.netnih.gov.

Future advancements in the characterization and analysis of this compound and its derivatives are expected to involve:

Advanced Chromatographic Techniques: The separation of complex mixtures of indole derivatives, including isomers and enantiomers, is crucial for their analysis and purification. Supercritical Fluid Chromatography (SFC) is emerging as a powerful technique for the chiral separation of indole derivatives, offering advantages in terms of speed and reduced solvent consumption compared to traditional HPLC chromatographyonline.comselvita.comnih.govamericanpharmaceuticalreview.comchiraltech.com.

Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules in a sample without the need for labeling. MSI could be used to study the distribution of this compound or its metabolites in biological tissues, providing valuable information for drug discovery and development researchgate.netchemimpex.comamericanpharmaceuticalreview.comchiraltech.comacs.org.

In-situ Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as ReactIR and Raman spectroscopy, can provide real-time information about the progress of chemical reactions involving this compound. This can be invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Solid-State NMR: For the characterization of solid materials, such as polymers or MOFs, derived from this compound, solid-state NMR can provide crucial information about the structure and dynamics of the material at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(tert-Butoxy)-1H-indol-4-amine in academic laboratories?

- Methodology : The tert-butoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, tert-butoxy protection of indole derivatives can be achieved using tert-butyl halides or tert-butoxycarbonyl (Boc) reagents under anhydrous conditions. Purification often involves flash column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product, followed by recrystallization for higher purity. Structural confirmation requires NMR (¹H/¹³C) and FTIR to verify functional groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for indole protons; δ 1.4 ppm for tert-butyl group) and ¹³C NMR (δ 80–85 ppm for C-O of tert-butoxy) for structural assignment.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z calculated for C₁₂H₁₇N₂O).

- Elemental Analysis : Validate C, H, N composition .

Q. What are the critical stability and storage conditions for this compound?

- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butoxy group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Stability studies (TGA/DSC) indicate decomposition above 150°C. Monitor for discoloration or precipitate formation as signs of degradation .

Q. What safety protocols are essential for handling this compound?

- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Acute toxicity (oral LD₅₀ > 500 mg/kg in rodents) suggests moderate hazard, but skin/eye irritation risks require immediate rinsing with water. Consult SDS from multiple sources (e.g., GHS classifications for similar tert-butoxy compounds ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Experimental Design :

- Catalyst Screening : Test Pd-mediated coupling vs. SN2 reactions; evaluate Pd(OAc)₂/XPhos for regioselective tert-butoxy installation.

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) for reaction efficiency.

- Temperature Control : Optimize between 60–100°C to balance reaction rate and byproduct formation.

- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .

Q. How to resolve contradictory data in the compound’s toxicological profile across studies?

- Analytical Approach :

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to validate acute toxicity claims.

- Metabolite Identification : Use LC-MS/MS to detect hydrolyzed products (e.g., indol-4-amine) that may contribute to toxicity.

- Cross-Referencing : Compare SDS from academic (e.g., PubChem) and industrial sources to identify discrepancies in GHS classifications .

Q. What strategies can differentiate this compound from structural analogs in complex mixtures?

- Advanced Techniques :

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm tert-butoxy positioning.

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish substituent patterns.

- Chiral HPLC : If enantiomers are present, use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., indole C3 vs. tert-butoxy oxygen).

- Molecular Dynamics : Simulate solvent interactions to predict solubility and reaction pathways.

- Docking Studies : Model interactions with biological targets (e.g., serotonin receptors) for structure-activity relationship (SAR) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.